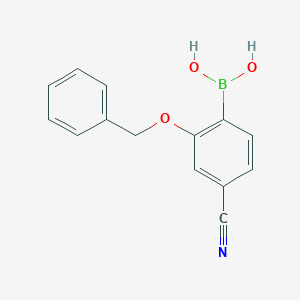

2-Benzyloxy-4-cyanophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzyloxy-4-cyanophenylboronic acid is an organic compound with the molecular formula C14H12BNO3. It is a boronic acid derivative that features a benzyloxy group and a cyano group attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-4-cyanophenylboronic acid typically involves the palladium-catalyzed cross-coupling reaction of benzyloxycyanophenyl halides with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a wide range of functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Benzyloxy-4-cyanophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Phenols or quinones.

Reduction: Amines.

Substitution: Biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

2-Benzyloxy-4-cyanophenylboronic acid has a wide range of applications in scientific research:

Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.

Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of complex organic molecules.

Industry: The compound is used in the production of advanced materials and fine chemicals.

Mécanisme D'action

The mechanism of action of 2-Benzyloxy-4-cyanophenylboronic acid in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Cyanophenylboronic acid: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

2-Benzyloxyphenylboronic acid: Lacks the cyano group, which can affect its reactivity and applications.

Uniqueness

2-Benzyloxy-4-cyanophenylboronic acid is unique due to the presence of both the benzyloxy and cyano groups, which provide distinct reactivity and functional group compatibility. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various cross-coupling reactions .

Activité Biologique

2-Benzyloxy-4-cyanophenylboronic acid (BCPBA) is an organic compound characterized by a boronic acid functional group, which is known for its reactivity in various chemical applications, particularly in organic synthesis. Its molecular formula is C₁₄H₁₂BNO₃, and it has a molecular weight of approximately 253.061 g/mol. The compound features a benzyloxy group and a cyano group attached to a phenyl ring, contributing to its unique chemical properties. This article explores the biological activity of BCPBA, including its potential therapeutic applications and mechanisms of action.

BCPBA can be synthesized through several methods, typically involving the reaction of appropriate precursors under specific conditions. The synthesis often utilizes palladium-catalyzed reactions, such as Suzuki coupling, which are essential for forming carbon-boron bonds. The compound's structure allows it to participate in various chemical transformations, making it a valuable building block in medicinal chemistry.

Biological Activity

While the specific biological activities of this compound are not extensively documented, there are indications of its potential effects based on its structural characteristics and related compounds.

Enzyme Inhibition

Research has shown that boronic acids can act as enzyme inhibitors, particularly in the context of proteases and serine hydrolases. The boronic acid moiety can form reversible covalent bonds with the active site serine residues of these enzymes, potentially leading to inhibition. For instance, similar compounds have demonstrated activity against various targets involved in cancer progression and inflammation.

Anticancer Potential

The cyano group in BCPBA may enhance its biological activity by increasing electron-withdrawing properties, which can affect the compound's interaction with biological targets. Preliminary studies suggest that compounds containing cyano groups exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

- Inhibition Studies : A study focusing on boronic acids indicated that derivatives similar to BCPBA showed promising results as inhibitors of certain cancer-related enzymes. These findings suggest that BCPBA could potentially inhibit enzymes critical for tumor growth and survival.

- Biological Assays : In vitro assays using related compounds have demonstrated varying levels of cytotoxicity against different cancer cell lines. For example, compounds with similar structural features have been tested for their ability to induce apoptosis in breast cancer cells.

- Mechanistic Insights : Mechanistic studies on boronic acids reveal that they may disrupt protein-protein interactions crucial for cancer cell survival. This disruption can lead to reduced cell viability and enhanced sensitivity to chemotherapeutic agents.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics of BCPBA compared to related boronic acids:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₄H₁₂BNO₃ | Contains both benzyloxy and cyano groups |

| 4-Cyanophenylboronic acid | C₇H₆BNO₂ | Lacks benzyloxy group; simpler structure |

| 2-(Benzyloxy)phenylboronic acid | C₁₁H₁₃BNO₃ | Does not have cyano group; used similarly |

Propriétés

IUPAC Name |

(4-cyano-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO3/c16-9-12-6-7-13(15(17)18)14(8-12)19-10-11-4-2-1-3-5-11/h1-8,17-18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRSYTVVAXXTTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C#N)OCC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.